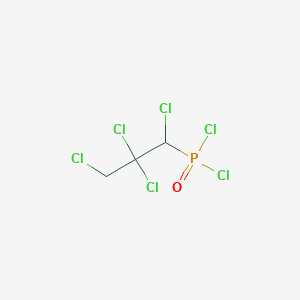
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with tetrachloropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.
Hydrolysis: The compound reacts with water to produce phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic dichlorides.
Applications De Recherche Scientifique
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of biomolecular structures, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate used as a flame retardant.
Methylphosphonyl dichloride: An organophosphorus compound used as a precursor for chemical weapons agents.
Uniqueness
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple chlorine atoms and phosphonic dichloride group make it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
65951-70-4 |
|---|---|
Formule moléculaire |
C3H3Cl6OP |
Poids moléculaire |
298.7 g/mol |
Nom IUPAC |
1,2,2,3-tetrachloro-1-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H3Cl6OP/c4-1-3(6,7)2(5)11(8,9)10/h2H,1H2 |
Clé InChI |
LYIFELLEEWQHAJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(P(=O)(Cl)Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


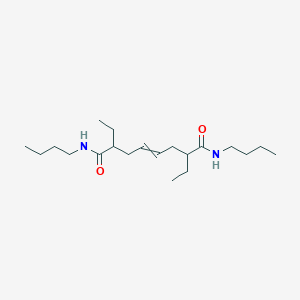
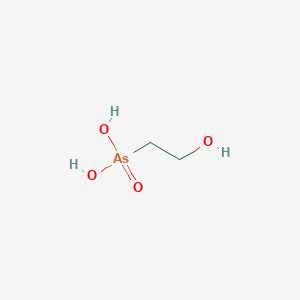


![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
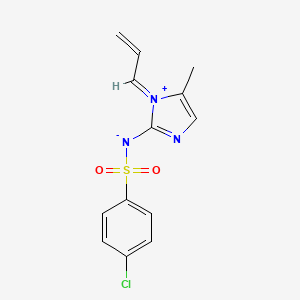

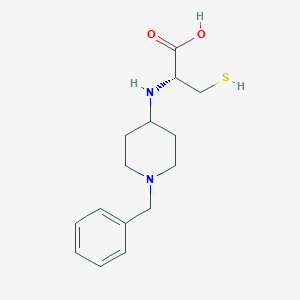
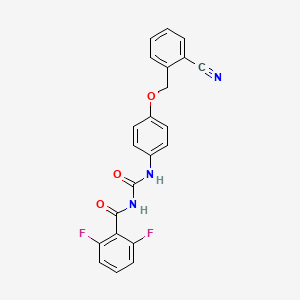
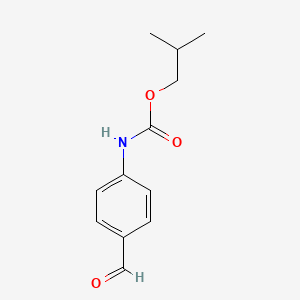
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)

![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)

